molecular formula C9H8N2O2 B12857783 5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde

5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde

Cat. No.: B12857783
M. Wt: 176.17 g/mol
InChI Key: USILJYXKZNZZMU-UHFFFAOYSA-N
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Description

5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde is a heterocyclic compound that contains both imidazole and furan rings. The presence of these two rings in its structure makes it a compound of interest in various fields of chemistry and biology. The imidazole ring is known for its role in biological systems, particularly in the structure of amino acids like histidine, while the furan ring is a common motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde typically involves the formation of the imidazole ring followed by the introduction of the furan ring. One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by the addition of a furan aldehyde group. The reaction conditions often require the use of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the imidazole and furan rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: 5-(4-Methyl-1H-imidazol-5-yl)furan-2-carboxylic acid.

    Reduction: 5-(4-Methyl-1H-imidazol-5-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde depends on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is important in enzyme catalysis. The furan ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-imidazolecarboxaldehyde: Similar structure but lacks the furan ring.

    5-Methyl-1H-imidazole-4-carbaldehyde: Similar structure but with different positioning of the methyl and aldehyde groups.

Uniqueness

The presence of both imidazole and furan rings in 5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde makes it unique compared to other similar compounds. This dual-ring structure provides a combination of chemical reactivity and biological activity that is not found in compounds with only one of these rings .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-(5-methyl-1H-imidazol-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c1-6-9(11-5-10-6)8-3-2-7(4-12)13-8/h2-5H,1H3,(H,10,11)

InChI Key

USILJYXKZNZZMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2=CC=C(O2)C=O

Origin of Product

United States

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